

# A Comprehensive Preclinical Review of Brecanavir (GW640385/VX-385)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Brecanavir |
| Cat. No.:      | B1667775   |

[Get Quote](#)

## Introduction

**Brecanavir** (formerly GW640385 and VX-385) is a novel, high-affinity, tyrosyl-based arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI).<sup>[1][2]</sup> Developed by GlaxoSmithKline and Vertex Pharmaceuticals, preclinical studies revealed its potent in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.<sup>[3]</sup> **Brecanavir** was noted for having sub-nanomolar potency, surpassing many PIs on the market at the time.<sup>[4]</sup> Despite its promising antiviral profile, the clinical development of **Brecanavir** was discontinued in December 2006 due to insurmountable challenges in creating a formulation that could achieve the necessary therapeutic exposures in heavily treatment-experienced patients.<sup>[4][5][6]</sup>

This technical guide provides an in-depth summary of the core preclinical data for **Brecanavir**, focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and associated experimental methodologies.

## Mechanism of Action

**Brecanavir** functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle.<sup>[5]</sup> The HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.<sup>[5][7]</sup>

By binding with high affinity to the active site of the protease, **Brecanavir** blocks this cleavage process.<sup>[4]</sup> This inhibition results in the assembly of immature, non-infectious virions, thereby halting the spread of the infection.<sup>[5][7]</sup> **Brecanavir**'s binding affinity for the HIV protease was reported to be exceptionally high, at 15 fM, which is 10- to 100-fold higher than any other PI at the time.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Mechanism of Action of **Brecanavir**.

## In Vitro Antiviral Activity

**Brecanavir** demonstrated exceptionally potent and broad antiviral activity in a variety of in vitro assays against laboratory strains and clinical isolates of HIV-1.

### Potency Against Wild-Type HIV-1

Preclinical assessments showed that **Brecanavir** potently inhibited HIV-1 in cell culture, with 50% effective concentrations (EC50) in the sub-nanomolar to low nanomolar range.[\[1\]](#)[\[2\]](#) It was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors for entry.[\[1\]](#)[\[2\]](#)

Table 1: In Vitro Antiviral Activity of **Brecanavir** Against Wild-Type HIV-1 Strains

| Cell Line                   | Virus Strain | EC50 (nM)  | Reference(s)                            |
|-----------------------------|--------------|------------|-----------------------------------------|
| Various Cell Culture Assays | Wild-Type    | 0.2 - 0.53 | <a href="#">[1]</a> <a href="#">[2]</a> |

| Human PBMCs | HIV-1 Ba-L | ~0.03 |[\[1\]](#)[\[4\]](#) |

### Activity Against Protease Inhibitor-Resistant HIV-1

A key feature of **Brecanavir** was its potent activity against viral isolates resistant to other PIs. In a study of 94 clinical isolates from PI-experienced patients, approximately 80% were fully susceptible to **Brecanavir** (defined as a <5-fold change in EC50 compared to wild-type virus).[\[1\]](#) Against this panel of isolates, **Brecanavir** showed significantly greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[\[1\]](#)[\[2\]](#)

Table 2: Comparative Potency of **Brecanavir** Against PI-Resistant Clinical Isolates

| Protease Inhibitor | Median IC50 (nM) | Fold Higher than Brecanavir | Reference(s)        |
|--------------------|------------------|-----------------------------|---------------------|
| Brecanavir         | 0.5              | -                           | <a href="#">[8]</a> |
| Amprenavir         | 230              | ~460x                       | <a href="#">[8]</a> |
| Lopinavir          | 270              | ~540x                       | <a href="#">[8]</a> |
| Saquinavir         | 117              | ~234x                       | <a href="#">[8]</a> |
| Ritonavir          | 1700             | ~3400x                      | <a href="#">[8]</a> |
| Nelfinavir         | 340              | ~680x                       | <a href="#">[8]</a> |
| Atazanavir         | 74               | ~148x                       | <a href="#">[8]</a> |

| Tipranavir | 250 | ~500x |[\[8\]](#) |

## Effect of Human Serum

The presence of human serum proteins can reduce the effective concentration of highly protein-bound drugs. **Brecanavir** is approximately 98% bound to serum proteins.[\[1\]](#) In vitro assays conducted in the presence of 40% human serum showed a 5.2-fold decrease in **Brecanavir**'s anti-HIV-1 activity.[\[1\]](#)[\[2\]](#) However, even under these conditions, the drug maintained potent single-digit nanomolar EC50 values, retaining a potency advantage over other PIs.[\[1\]](#)

## Combination Antiviral Activity

When tested in combination with other classes of antiretroviral drugs, **Brecanavir** demonstrated additive or synergistic effects, with no antagonism observed. This profile is crucial for its potential use in combination antiretroviral therapy (cART).

Table 3: In Vitro Combination Activity of **Brecanavir**

| Drug Class | Agent                                                                                   | Interaction | Reference(s)                            |
|------------|-----------------------------------------------------------------------------------------|-------------|-----------------------------------------|
| NRTI       | <b>Stavudine</b>                                                                        | Synergistic | <a href="#">[1]</a> <a href="#">[2]</a> |
|            | Zidovudine, Tenofovir,<br>ddC, ddI, Adefovir,<br>Abacavir, Lamivudine,<br>Emtricitabine | Additive    | <a href="#">[1]</a> <a href="#">[2]</a> |
| NNRTI      | Nevirapine,<br>Delavirdine                                                              | Synergistic | <a href="#">[1]</a> <a href="#">[2]</a> |
|            | Efavirenz                                                                               | Additive    | <a href="#">[1]</a> <a href="#">[2]</a> |

| PI | Indinavir, Lopinavir, Nelfinavir, Ritonavir, Amprenavir, Saquinavir, Atazanavir | Additive |[\[1\]](#)  
[\[2\]](#) |

## Resistance Profile

The development of drug resistance is a major challenge in HIV therapy. Preclinical studies analyzed the genetic mutations associated with reduced susceptibility to **Brecanavir**.

Analysis of baseline genotypes from 119 highly PI-experienced patients in a Phase II study revealed a high prevalence of PI resistance-associated mutations (RAMs). The most common major RAMs were M46I/L (76%), V82A/F/S/T/L (63%), and L90M (62%).[\[8\]](#) Despite the presence of a mean of 3.2 major PI mutations per isolate, the median IC50 for **Brecanavir** remained sub-nanomolar (0.5 nM).[\[8\]](#)

The median fold change (FC) in susceptibility for **Brecanavir** was lower than for most other PIs tested, with the exception of Tipranavir.

Table 4: Median Fold Change (FC) in Susceptibility for PIs Against Resistant Isolates

| Protease Inhibitor | Median FC | Reference(s)        |
|--------------------|-----------|---------------------|
| Brecanavir         | 5.9       | <a href="#">[8]</a> |
| Amprenavir         | 21        | <a href="#">[8]</a> |
| Saquinavir         | 29        | <a href="#">[8]</a> |
| Nelfinavir         | 59        | <a href="#">[8]</a> |
| Ritonavir          | 162       | <a href="#">[8]</a> |
| Lopinavir          | 82        | <a href="#">[8]</a> |
| Atazanavir         | 69        | <a href="#">[8]</a> |

| Tipranavir | 3.4 |[\[8\]](#) |

## Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

## Animal Pharmacokinetics

Preclinical studies in animal models revealed that **Brecanavir** has low intrinsic oral bioavailability, ranging from 0% to 30%.[\[3\]](#)[\[7\]](#) This is a common characteristic for HIV PIs due to high first-pass metabolism in the gut and liver. **Brecanavir** was identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Coadministration with ritonavir, a potent inhibitor of CYP3A4, dramatically improved **Brecanavir**'s bioavailability in animals, increasing it to a range of 60% to 100%.[\[3\]](#)[\[7\]](#) This "boosting" effect is a common strategy used to enhance the plasma concentrations of PIs.



[Click to download full resolution via product page](#)

Pharmacokinetic Boosting of **Brecanavir** by Ritonavir.

## Human Pharmacokinetics (Phase I)

While this guide focuses on preclinical data, early human PK studies inform the interpretation of animal data. In healthy subjects, single doses of **Brecanavir** alone required over 1g to achieve target plasma concentrations.[3] However, when co-administered with 100 mg of ritonavir, a 300 mg dose of **Brecanavir** resulted in an 11-fold increase in maximum concentration (C<sub>max</sub>) and a 26-fold increase in total exposure (AUC).[9] These results confirmed the necessity of ritonavir boosting for clinical development.[3][10]

Table 5: Key Pharmacokinetic Parameters of Ritonavir-Boosted **Brecanavir** (Healthy Human Subjects, Repeat Dosing)

| BCV/RTV Dose<br>(q12h) | Tmax (h,<br>median) | Cmin (ng/mL,<br>Day 15) | Accumulation<br>Ratio | Reference(s) |
|------------------------|---------------------|-------------------------|-----------------------|--------------|
| 300mg / 100mg          | 2.5 - 5.0           | >28 ng/mL               | 1.84 - 4.93           | [10]         |
| 600mg / 100mg          | 2.5 - 5.0           | >28 ng/mL               | 1.84 - 4.93           | [10]         |

(Note: The target trough concentration of 28 ng/mL was estimated as the protein-binding corrected IC50 for highly resistant isolates)[9][10]

## Preclinical Toxicology

Detailed preclinical toxicology reports for **Brecanavir** are not extensively available in the public domain. However, data from early-phase human trials provide insight into its safety profile, which would have been supported by prior animal toxicology studies.[3] In single- and repeat-dose studies in healthy volunteers, **Brecanavir**, both alone and with ritonavir, was generally well-tolerated.[3][10]

- **Adverse Events:** No serious adverse events were reported in these early studies.[3][10] The most commonly reported drug-related adverse events were headache and gastrointestinal disturbances, which were often similar in nature to the placebo group.[3][10]
- **Clinical Laboratory Tests:** No clinically concerning changes in hematology, chemistries (including liver function tests), or urinalysis were observed.[3][4]

These findings suggest that non-clinical toxicology studies in animals did not reveal any major safety signals that would have prevented its progression into human trials.

## Experimental Protocols

The following sections describe the methodologies used in the key preclinical assessments of **Brecanavir**.

### In Vitro Antiviral Activity Assays

- **Modified MT-4 Cell Assay:**
  - MT-4 cells (a human T-cell leukemia line) are seeded in 96-well microtiter plates.

- The cells are infected with a laboratory strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of **Brecanavir**.
- After a defined incubation period (typically 5 days), cell viability is assessed to measure the cytopathic effect of the virus.
- A colorimetric method, such as the MTS staining assay (e.g., CellTiter96), is used. The optical density is measured, which correlates with the number of viable cells.
- The EC50 is calculated as the drug concentration that inhibits the HIV-induced cytopathic effect by 50%.[\[11\]](#)

- HeLa-CD4 MAGI Antiviral Assay:
  - HeLa cells engineered to express the CD4 receptor and an HIV-1 LTR-driven  $\beta$ -galactosidase reporter gene are used.
  - Cells are infected with HIV-1 in the presence of varying concentrations of **Brecanavir**.
  - Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of  $\beta$ -galactosidase.
  - After incubation, the cells are fixed and stained for  $\beta$ -galactosidase activity (e.g., with X-gal), which turns infected cells blue.
  - The number of blue cells is counted to quantify infectivity, and the EC50 is determined.[\[11\]](#)
- Assay in Human Peripheral Blood Mononuclear Cells (PBMCs):
  - PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA).
  - The stimulated cells are infected with an HIV-1 strain (e.g., the CCR5-tropic Ba-L strain).
  - The infected cells are cultured with serial dilutions of **Brecanavir**.
  - After several days, the supernatant is collected and analyzed for viral replication, typically by measuring the amount of p24 antigen using an ELISA.

- The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.[\[1\]](#)



[Click to download full resolution via product page](#)

Workflow for In Vitro Antiviral Assays.

## Combination Antiviral Activity Assay

A checkerboard assay format is used to assess drug interactions.

- Two drugs (e.g., **Brecanavir** and an NRTI) are serially diluted, one horizontally and the other vertically, across a 96-well plate.

- Target cells are infected with HIV-1 and added to each well, resulting in a matrix of drug concentration combinations.
- Following incubation, antiviral activity is measured as described above.
- The data are analyzed using a mathematical model (e.g., MacSynergy II) to determine if the drug combination is synergistic, additive, or antagonistic.

## Phenotypic Drug Susceptibility Assay

To test clinical isolates, a recombinant virus assay (e.g., PhenoSense) is commonly used.

- The protease-coding region of the viral RNA is amplified from patient plasma samples via RT-PCR.
- This patient-derived protease sequence is inserted into a standard HIV-1 laboratory clone that lacks its own protease gene and contains a luciferase reporter gene.
- Recombinant virus stocks are generated by transfecting these constructs into host cells.
- The susceptibility of these patient-specific recombinant viruses to **Brecanavir** and other PIs is then tested in a single-replication cycle assay, with infectivity measured by luciferase activity.
- The EC50 is calculated and compared to that of a wild-type reference virus to determine the fold change in susceptibility.

## Protein Binding Assay

The extent of plasma protein binding is determined using equilibrium dialysis.

- A semipermeable membrane separates a chamber containing **Brecanavir** in buffer from a chamber containing plasma.
- The system is incubated until equilibrium is reached, allowing the free (unbound) drug to distribute equally across the membrane.
- The concentration of **Brecanavir** is measured in both the buffer and plasma chambers.

- The percentage of protein-bound drug is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.[9]

## Conclusion

The preclinical data for **Brecanavir** painted a compelling picture of a highly potent HIV-1 protease inhibitor with an excellent in vitro resistance profile and broad activity. It was significantly more potent than many contemporary PIs, especially against treatment-resistant viral strains.[1][2] Its pharmacokinetic profile, characterized by low oral bioavailability, necessitated co-administration with ritonavir, a well-established strategy for this drug class.[3] Early safety data from human volunteers were favorable.[10] Despite this strong preclinical and early clinical foundation, the development of **Brecanavir** was ultimately halted due to the inability to create a viable drug formulation that could reliably deliver the high exposures needed for efficacy in highly treatment-experienced patient populations.[4][6] The case of **Brecanavir** underscores the critical importance of formulation and drug delivery in the successful translation of a potent compound from the laboratory to the clinic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 2. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor brecanavir (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-Dose Safety and Pharmacokinetics of Brecanavir, a Novel Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [academic.oup.com](https://academic.oup.com) [academic.oup.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. [thebodypro.com](https://thebodypro.com) [thebodypro.com]
- 7. [go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]

- 8. Brecanavir: new PI, resistance report from phase II study [natap.org]
- 9. Safety and Pharmacokinetics of Brecanavir, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, following Repeat Administration with and without Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of brecanavir, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor Brecanavir (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Preclinical Review of Brecanavir (GW640385/VX-385)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667775#preclinical-studies-of-brecanavir\]](https://www.benchchem.com/product/b1667775#preclinical-studies-of-brecanavir)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)